molecular formula C13H23ClN2O2 B12446676 Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride

Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride

Cat. No.: B12446676
M. Wt: 274.79 g/mol
InChI Key: VVDCUGIMFJWEMQ-UHFFFAOYSA-N
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Description

Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride is a heterocyclic compound with a complex structure. It is primarily used in research settings due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its tricyclic framework, which includes nitrogen atoms, making it an interesting subject for studies related to heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of tert-butyl esters and diazatricyclic intermediates. The process may involve:

    Cyclization Reaction: Using a suitable catalyst and solvent, the precursors undergo cyclization to form the tricyclic structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions, where substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.

Scientific Research Applications

Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the tricyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, alter receptor activity, or interfere with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate: The non-hydrochloride form of the compound.

    Hexahydro-1H-4,7-epiminoisoindole-2(3H)-carboxylate hydrochloride: A structurally related compound with similar properties.

Uniqueness

Tert-butyl 4,10-diazatricyclo[5210(2),?]decane-4-carboxylate hydrochloride is unique due to its specific tricyclic structure and the presence of nitrogen atoms

Properties

Molecular Formula

C13H23ClN2O2

Molecular Weight

274.79 g/mol

IUPAC Name

tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-9(7-15)11-5-4-10(8)14-11;/h8-11,14H,4-7H2,1-3H3;1H

InChI Key

VVDCUGIMFJWEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)N3.Cl

Origin of Product

United States

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